molecular formula C17H14N2O6 B2587255 3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 687580-07-0

3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B2587255
CAS No.: 687580-07-0
M. Wt: 342.307
InChI Key: XUGSFUHUICKSNT-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core with multiple functional groups, including carboxylic acid, methoxy groups, and oxo groups, making it a versatile molecule for research and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,4-dimethoxyaniline as the starting material.

  • Condensation Reaction: The aniline is condensed with an appropriate carbonyl compound, such as ethyl chloroformate, to form an intermediate.

  • Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinazoline core.

  • Oxidation: The resulting compound is then oxidized to introduce the carboxylic acid group at the 7-position.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can occur at the methoxy groups, often involving nucleophilic substitution with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Nucleophiles such as hydroxide ions (OH-)

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives

  • Reduction: Reduced forms of the compound

  • Substitution: Substituted derivatives at the methoxy positions

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the field of antiviral or anticancer agents.

  • Industry: It can be employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

  • Quinazoline derivatives: These compounds share the quinazoline core but differ in their substituents and functional groups.

  • Dioxoquinazoline derivatives: Similar to the given compound but with variations in the positions and types of substituents.

  • Dimethoxyphenyl derivatives: Compounds containing the dimethoxyphenyl group but differing in their core structures.

Uniqueness: 3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its versatility and reactivity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c1-24-10-4-6-13(14(8-10)25-2)19-15(20)11-5-3-9(16(21)22)7-12(11)18-17(19)23/h3-8H,1-2H3,(H,18,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGSFUHUICKSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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